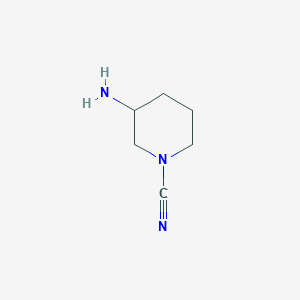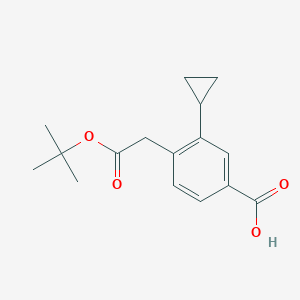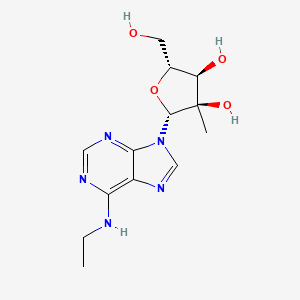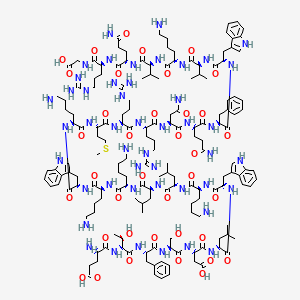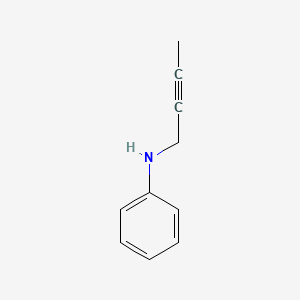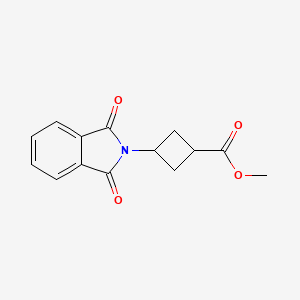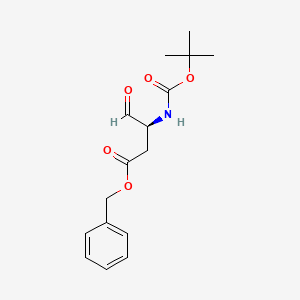
Boc-L-aspartic acid ss-benzyl ester Merrifield resin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is a compound used primarily in peptide synthesis. It is a derivative of L-aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a benzyl group. The Merrifield resin is a solid support used in solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves several steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected L-aspartic acid is esterified with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment to Merrifield Resin: The Boc-L-aspartic acid ss-benzyl ester is then attached to the Merrifield resin through a linker, typically using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-aspartic acid ss-benzyl ester Merrifield resin undergoes several types of reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds through coupling reactions with other amino acids or peptides using reagents like DIC and HOBt.
Cleavage: Cleavage of the peptide from the Merrifield resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Major Products Formed
Deprotection: L-aspartic acid ss-benzyl ester.
Coupling: Peptides with Boc-L-aspartic acid ss-benzyl ester as a building block.
Cleavage: Free peptides and the Merrifield resin.
Wissenschaftliche Forschungsanwendungen
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for use as antigens, enzyme substrates, and receptor ligands.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Large-scale production of peptides for use in pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves the stepwise addition of amino acids to form peptides. The Boc protecting group prevents unwanted side reactions, while the benzyl ester and Merrifield resin provide a stable and efficient solid support for peptide synthesis. The coupling reagents facilitate the formation of peptide bonds, and the deprotection and cleavage steps allow for the release of the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Boc-L-aspartic acid ss-benzyl ester Merrifield resin is unique in its combination of a Boc-protected amino acid, a benzyl ester, and a Merrifield resin. Similar compounds include:
Boc-L-glutamic acid ss-benzyl ester Merrifield resin: Used for the synthesis of peptides containing glutamic acid.
Boc-L-aspartic acid ss-tert-butyl ester Merrifield resin: Similar to the benzyl ester variant but with a tert-butyl ester instead of a benzyl ester.
Fmoc-L-aspartic acid ss-benzyl ester Merrifield resin: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
These compounds differ in their protecting groups and ester functionalities, which can affect their reactivity and suitability for different peptide synthesis applications.
Eigenschaften
CAS-Nummer |
79069-52-6 |
|---|---|
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI-Schlüssel |
LVIROJKIQPNSIT-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
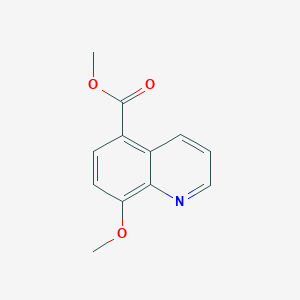

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
![3-[5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13905192.png)
